![molecular formula C10H14BFO3 B1398912 5-Fluoro-2-(isopropoxymethyl)phenylboronic acid CAS No. 1333392-80-5](/img/structure/B1398912.png)
5-Fluoro-2-(isopropoxymethyl)phenylboronic acid
Overview
Description
5-Fluoro-2-(isopropoxymethyl)phenylboronic acid is a chemical compound with the molecular formula C10H14BFO3 . It has a molecular weight of 212.03 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl ring substituted with a fluorine atom and an isopropoxymethyl group. The boronic acid group is attached to the phenyl ring .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, boronic acids are known to be involved in various types of reactions. For instance, they are used in Suzuki-Miyaura cross-coupling reactions .Scientific Research Applications
Enzyme-Free Glucose Sensing
A study by Bao et al. (2021) synthesized a monomer, 3,4-ethylenedioxythiophene bearing a fluoro-containing phenylboronic acid (EDOT-FPBA), for enzyme-free glucose sensing at physiological conditions. This research highlights the potential of fluoro-containing phenylboronic acids in medical diagnostics and glucose monitoring (Bao et al., 2021).
Anticancer Research
Psurski et al. (2018) explored the antiproliferative potential of simple phenylboronic acid and benzoxaborole derivatives, including fluoro-phenylboronic acids, in cancer cell lines. They found these compounds to be promising anticancer agents with a cell cycle-specific mode of action (Psurski et al., 2018).
Synthesis of Silicon-Containing Drugs
Troegel et al. (2009) synthesized fluoro-phenylboronic acids as potential building blocks for the synthesis of silicon-containing drugs. Their research demonstrates the versatility of fluoro-phenylboronic acids in drug development (Troegel et al., 2009).
Optical Modulation and Nanotechnology
Mu et al. (2012) investigated phenyl boronic acids, including fluoro-substituted variants, for their role in the optical modulation when grafted to polyethylene glycol-wrapped single-walled carbon nanotubes. This study has implications in nanotechnology and materials science (Mu et al., 2012).
Fluorinated Phenylboronic Acids in Chemistry
Zarzeczańska et al. (2017) focused on the acidity and hydrolytic stability of fluorinated phenylboronic acids. Their work contributes to understanding the chemical properties of these compounds, which is essential for various applications in synthetic chemistry (Zarzeczańska et al., 2017).
Antifungal Activity
Borys et al. (2019) studied the antifungal activity of formylphenylboronic acids, including fluoro-substituted variants. Their research contributes to the development of new antifungal agents (Borys et al., 2019).
Fluorescence Quenching in Biological Applications
Geethanjali et al. (2015) explored the fluorescence quenching of fluoro-phenylboronic acids, indicating potential applications in biological and chemical sensing (Geethanjali et al., 2015).
Sensor Technology
Sun et al. (2019) discussed ortho-aminomethylphenylboronic acids, including fluoro-substituted variants, in sensors for carbohydrates and other compounds. This research is significant for the development of advanced sensor technologies (Sun et al., 2019).
Safety and Hazards
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
5-Fluoro-2-(isopropoxymethyl)phenylboronic acid is a type of organoboron compound. It is often used in Suzuki–Miyaura (SM) cross-coupling reactions, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . In this process, the boronic acid acts as a nucleophile, transferring the organic group from boron to palladium during the transmetalation step .
Biochemical Pathways
The compound’s role in sm cross-coupling reactions suggests it may influence pathways involving carbon–carbon bond formation .
Pharmacokinetics
The pharmacokinetic properties of boronic acids can vary widely depending on their chemical structure and the presence of functional groups .
Result of Action
Its use in sm cross-coupling reactions suggests it plays a crucial role in the formation of new carbon–carbon bonds, which can lead to the synthesis of various organic compounds .
Action Environment
The action of this compound, like other boronic acids, can be influenced by various environmental factors. For instance, the efficiency of SM cross-coupling reactions can be affected by factors such as temperature, pH, and the presence of a suitable catalyst .
properties
IUPAC Name |
[5-fluoro-2-(propan-2-yloxymethyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BFO3/c1-7(2)15-6-8-3-4-9(12)5-10(8)11(13)14/h3-5,7,13-14H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKVOYZVOGHDAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)F)COC(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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